An In-depth Technical Guide on the Mechanism of Action of 2-Hydroxy-But-3-Enoic Acid Allyl Ester in Organic Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-but-3-enoic acid allyl ester is a multifunctional molecule poised for significant applications in modern organic synthes...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-but-3-enoic acid allyl ester is a multifunctional molecule poised for significant applications in modern organic synthesis. Its structure incorporates three key functional groups: a secondary allylic alcohol, a terminal alkene, and an allyl ester. This unique combination allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its mechanisms of action in key synthetic transformations. While direct literature on this specific molecule is limited, its reactivity can be expertly extrapolated from well-established principles governing its constituent functional groups. This document will delve into the mechanistic underpinnings of its utility in palladium-catalyzed reactions, electrophilic additions, and metathesis, among others. Detailed experimental protocols, derived from analogous systems, are provided to offer practical insights for laboratory application.
Introduction: A Molecule of Untapped Potential
The pursuit of novel molecular entities in drug discovery and materials science necessitates the development of versatile and efficient synthetic methodologies. Chiral building blocks bearing multiple, orthogonally reactive functional groups are of paramount importance in this endeavor. 2-Hydroxy-but-3-enoic acid allyl ester represents such a scaffold. The strategic placement of a secondary allylic alcohol, a terminal vinyl group, and an allyl ester moiety within a four-carbon chain offers a rich landscape for chemical manipulation.
This guide will systematically explore the reactivity of each functional group, providing a predictive framework for its application in organic synthesis. We will examine how the electronic and steric properties of the molecule influence its participation in a variety of reaction classes. The causality behind experimental choices in analogous systems will be explained to provide a deeper understanding of the underlying chemical principles.
Reactivity of the Secondary Allylic Alcohol
The secondary allylic alcohol is a cornerstone of this molecule's synthetic utility, primarily serving as a precursor for substitution and oxidation reactions.
Palladium-Catalyzed Allylic Substitution
A significant advantage of allylic alcohols is their ability to be used directly in palladium-catalyzed allylic substitution reactions, bypassing the need for pre-activation to a halide or acetate. This atom-economical approach generates water as the only byproduct.[1]
The catalytic cycle, initiated by a Pd(0) complex, involves the formation of a π-allyl palladium intermediate. The hydroxyl group, a poor leaving group, is activated in situ. This intermediate is then susceptible to nucleophilic attack.
Mechanism of Palladium-Catalyzed Allylic Amination:
An In-depth Technical Guide on the Toxicity Profile and Safe Handling of 2-Hydroxy-But-3-Enoic Acid Allyl Ester
For Researchers, Scientists, and Drug Development Professionals A Note on the Hazard Assessment of 2-Hydroxy-But-3-Enoic Acid Allyl Ester Chemical and Physical Properties PropertyPredicted Value/InformationSource/Basis M...
Based on the presence of a hydroxyl group and the properties of allyl alcohol[1][2]
Boiling Point
Not determined
-
Flash Point
Combustible liquid is possible, handle with care away from ignition sources
Based on related compounds being combustible liquids
Predicted Toxicological Profile
The toxicological properties of 2-Hydroxy-But-3-Enoic Acid Allyl Ester are anticipated to be driven by its constituent functional groups: the allyl ester and the hydroxy acid moiety. A primary consideration is the potential for in-vivo hydrolysis to form allyl alcohol and 2-hydroxy-but-3-enoic acid.
Acute Toxicity
Oral: Based on data for other allyl esters, this compound is predicted to be acutely toxic if swallowed. For instance, allyl phenoxyacetate has an oral LD50 of 835 mg/kg bw in rats, and allyl (3-methylbutoxy)acetate has an oral LD50 of 500 mg/kg bw.[3] Allyl alcohol itself is highly toxic orally, with an LD50 of 64 mg/kg in rats.[4]
Dermal: Significant dermal toxicity is expected. Allyl alcohol has a dermal LD50 of 45 mg/kg in rabbits, indicating that it can be fatal in contact with skin.[4][5] Other allyl esters are also known to be acutely toxic via the dermal route.[6]
Inhalation: Inhalation of vapors or mists may be harmful. Allyl alcohol is very toxic by inhalation.[1] Symptoms of overexposure to related compounds include headache, dizziness, tiredness, nausea, and vomiting.
Skin and Eye Irritation
Skin: This compound is predicted to be a skin irritant, and potentially corrosive. 2-Hydroxybut-3-enoic acid is classified as causing severe skin burns and eye damage.[7] Allyl alcohol is also a known skin irritant.[5]
Eyes: Serious eye irritation or damage is likely. 2-Hydroxybut-3-enoic acid is known to cause serious eye damage.[7] Allyl alcohol is also an eye irritant.[5]
Sensitization
While no direct data exists, some allyl esters, such as allyl phenoxyacetate, are known skin sensitizers.[3] Therefore, the potential for skin sensitization should be considered.
Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is no direct data to assess the mutagenicity, carcinogenicity, or reproductive toxicity of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. However, the metabolite allyl alcohol has been studied, and available in vitro and in vivo data did not indicate mutagenic potential.[3]
Hazard Identification and Classification
Based on the read-across analysis, the following GHS hazard classifications are predicted for 2-Hydroxy-But-3-Enoic Acid Allyl Ester:
Hazard Class
Predicted Category
Acute Toxicity, Oral
Category 3 or 4
Acute Toxicity, Dermal
Category 1, 2 or 3
Acute Toxicity, Inhalation
Category 3 or 4
Skin Corrosion/Irritation
Category 1B or 2
Serious Eye Damage/Eye Irritation
Category 1
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory tract irritation)
Safety Data Sheet (SDS) - A Researcher's Guide
Since a specific SDS for this compound is unavailable, this section outlines the critical information you should anticipate and look for in an SDS for a structurally related, hazardous chemical.
Section 2: Hazard(s) Identification
This is the most critical section for a quick risk assessment. It will contain:
GHS Classification: A list of all hazards (e.g., Flammable Liquid, Acute Toxicity, Skin Corrosion).
Signal Word: "Danger" or "Warning".
Hazard Statements (H-statements): Phrases that describe the nature of the hazard (e.g., H227: Combustible liquid, H302: Harmful if swallowed).[8]
Precautionary Statements (P-statements): Recommended measures to minimize or prevent adverse effects (e.g., P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking, P280: Wear protective gloves/protective clothing/eye protection/face protection).[8]
Section 4: First-Aid Measures
This section provides immediate medical advice. For a compound like this, expect recommendations such as:
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Get immediate medical attention.
Section 7: Handling and Storage
This section details safe handling practices. Key advice would include:
Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
Keep away from heat, sparks, and open flames.
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Section 8: Exposure Controls/Personal Protection
This section specifies the necessary personal protective equipment (PPE). For this chemical, the following would be essential:
Eye/Face Protection: Wear chemical safety goggles and a face shield.
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Operating Procedure (SOP) for Handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester
Preparation:
Read and understand the Safety Data Sheet for this compound (or a suitable surrogate).
Ensure a chemical fume hood is available and functioning correctly.
Locate the nearest eyewash station and safety shower.
Don the appropriate PPE: lab coat, chemical safety goggles, face shield, and compatible gloves.
Handling:
Conduct all work with the compound in a chemical fume hood.
Use the smallest quantity of material necessary for the experiment.
Dispense liquids carefully to avoid splashing.
Keep containers tightly closed when not in use.
Waste Disposal:
Dispose of waste in a designated, labeled hazardous waste container.
Do not pour down the drain.
Follow all institutional and local regulations for hazardous waste disposal.
Decontamination:
Wipe down the work area with an appropriate solvent and then soap and water after use.
Decontaminate any spills immediately.
Emergency Spill Response
Small Spills (in a fume hood):
Absorb the spill with an inert material (e.g., vermiculite, sand).
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
Clean the spill area with a suitable solvent and then with soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert your supervisor and the institutional safety office.
If the spill is flammable, eliminate all sources of ignition.
Prevent the spill from entering drains.
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
Visualizations
Toxicity Assessment Workflow
Caption: Workflow for assessing the toxicity of a novel chemical.
Risk Management Logic
Caption: Logical flow for managing chemical risks in a laboratory setting.
References
Chemical Substance Information for 2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER.
Thermo Fisher Scientific. SAFETY DATA SHEET.
Fisher Scientific. SAFETY DATA SHEET.
PubChem. 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534. National Institutes of Health.
Pfaltz & Bauer. SAFETY DATA SHEET.
Thermo Fisher Scientific. SAFETY DATA SHEET - Allyl alcohol.
Australian Government Department of Health. Allyl esters of acetic acid ethers: Human health tier II assessment.
Australian Government Department of Health. Aliphatic allyl esters: Human health tier II assessment.
Fisher Scientific. SAFETY DATA SHEET - 1,2-Epoxypropane.
NOAA. ALLYL ALCOHOL - CAMEO Chemicals.
Shinsei Chemical Company Ltd. Safety Data Sheet.
PubChem. 2-Hydroxy-3-butynoic acid | C4H4O3 | CID 170267. National Institutes of Health.
PubMed. Amended Final Report on the Safety Assessment of PPG-40 Butyl Ether With an Addendum to Include PPG-2, -4, -5, -9, -12, -14, -15, -16, -17, -18, -20, -22, -24, -26, -30.
A Technical Guide to the Solubility Profile of 2-Hydroxy-But-3-Enoic Acid Allyl Ester in Common Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. Given the specific nature of this compound, this document focuses on the foundatio...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. Given the specific nature of this compound, this document focuses on the foundational principles, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for generating a robust solubility profile. This approach is designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this and similar novel chemical entities.
Introduction: The Critical Role of Solubility
The solubility of an active compound is a critical physical property that dictates its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[1][2][3] 2-Hydroxy-But-3-Enoic Acid Allyl Ester, a molecule possessing a unique combination of a hydroxyl group, a vinyl group, and an allyl ester, presents an interesting case for solubility analysis. Its multifunctionality suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is essential for designing effective purification processes, formulating stable solutions, and ensuring consistent product performance.[4][5][6]
Theoretical & Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester will be governed by the interplay of its distinct functional groups and their affinity for the intermolecular forces dominant in a given solvent.
Molecular Structure:
Hydroxyl (-OH) group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. It will promote solubility in polar protic solvents like alcohols.
Allyl Ester (-COOCH₂CH=CH₂): The ester group is polar due to the carbonyl and ether linkages, contributing to solubility in polar aprotic solvents. However, the allyl group's hydrocarbon chain introduces non-polar character.[7]
But-3-Enoic Acid backbone: The carbon-carbon double bond (vinyl group) and the short hydrocarbon chain add to the molecule's overall non-polar characteristics.
Hansen Solubility Parameters (HSP): A more advanced predictive tool, HSP, dissects solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9][10] Liquids with similar HSP values are likely to be miscible.[8] While the specific HSP values for this ester are not published, we can estimate its character. The presence of the hydroxyl group suggests a significant δH value, the ester group contributes to the δP value, and the overall carbon framework defines the δD value. Esterification is known to decrease the overall solubility parameter compared to the parent acid, which can increase affinity for hydrophobic solvents.[11]
Predicted Solubility Profile:
Based on this structural analysis, a qualitative prediction of solubility in common organic solvents is presented below. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.
Solvent Class
Solvent Name
Predicted Solubility
Rationale
Polar Protic
Methanol
High
Strong hydrogen bonding interactions with the hydroxyl group.
Ethanol
High
Similar to methanol, strong hydrogen bonding capability.[7]
Water
Low to Moderate
The hydroxyl group promotes some solubility, but the non-polar allyl and vinyl groups will limit it.[7][12]
Polar Aprotic
Acetone
High
The polar carbonyl group of acetone interacts well with the ester and hydroxyl groups.[7]
Acetonitrile
Moderate
Good dipole-dipole interactions, but lacks hydrogen bond accepting strength compared to acetone.
Dimethyl Sulfoxide (DMSO)
Very High
Strong polar aprotic solvent capable of disrupting solute-solute interactions effectively.
Non-Polar
Toluene
Moderate to Low
The aromatic ring of toluene can interact with the non-polar parts of the ester, but the polar groups will limit solubility.
Hexane/Heptane
Very Low
Dominated by weak van der Waals forces, which are insufficient to overcome the polar interactions of the solute.[7]
Chlorinated
Dichloromethane (DCM)
Moderate
Acts as a good solvent for a range of polarities, likely to be effective.
Experimental Protocol: The Isothermal Shake-Flask Method
To quantitatively determine the thermodynamic solubility, the isothermal shake-flask method is the gold standard, recognized for its reliability.[13][14][15] This protocol is adapted from established guidelines such as those from the OECD.[16][17][18][19]
Objective: To determine the saturation concentration of 2-Hydroxy-But-3-Enoic Acid Allyl Ester in selected solvents at a constant temperature (e.g., 25°C).
Materials:
2-Hydroxy-But-3-Enoic Acid Allyl Ester (ensure purity is characterized)
Selected organic solvents (HPLC grade or higher)
Analytical balance
20 mL glass vials with PTFE-lined screw caps
Temperature-controlled orbital shaker or incubator
Centrifuge with temperature control
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
Volumetric flasks and pipettes
Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)
Step-by-Step Methodology:
Preparation of Vials: Add an excess amount of the ester (e.g., 5-10 mg, ensuring undissolved solid will be visible) to a series of vials.[20] The key is to achieve a saturated solution with a solid phase present at equilibrium.[14]
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 10 mL) to each vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).[16][18] Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached.[14] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.
Phase Separation: After equilibration, let the vials stand in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. To ensure complete removal of solids, centrifuge the vials at the same temperature.[13]
Sample Collection: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from inflating the result.
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method's calibration curve.
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the ester by comparing the analytical response to a calibration curve prepared with known standards.
Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Self-Validation and Trustworthiness:
Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the concentration no longer increases.
Solid State Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation occurred during the equilibration process.[14]
Mass Balance: In a rigorous setting, the amount of undissolved solid can be weighed and compared to the initial amount to perform a mass balance check.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow of the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
The solubility profile of 2-Hydroxy-But-3-Enoic Acid Allyl Ester is a complex function of its unique molecular structure. While theoretical predictions provide a valuable starting point, rigorous experimental determination is paramount for accurate characterization. The isothermal shake-flask method described herein offers a robust, reliable, and self-validating protocol for generating high-quality solubility data. This information is fundamental for the successful development and application of this compound in research and industry, ensuring that decisions regarding formulation, purification, and processing are based on sound scientific evidence.
References
Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [URL: https://www.oecd-ilibrary.
OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.
OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. (1995). Google Books. [URL: https://books.google.com/books/about/OECD_Guidelines_for_the_Testing_of_Chem.html?id=DOpDywAACAAJ]
OECD 105 – Water Solubility Test at 20°C. (2017). Analytice. [URL: https://www.analytice.
Kollöffel, L. N., & van der Voort Maarschalk, K. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 199, 562–568. [URL: https://www.sciencedirect.com/science/article/pii/S004565351830421X]
Solubility in organic solvents: Organic Chemistry II Study Guide. (2025). Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry-ii/solubility-in-organic-solvents/study-guide/d5pswLpGgZzY8c7xJ9aA]
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). [URL: https://database.ich.org/sites/default/files/Q6A%20Guideline.pdf]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [URL: https://www.taylorfrancis.com/books/mono/10.1201/9781420006834/hansen-solubility-parameters-charles-hansen]
ICH Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-6-specifications-test-procedures-acceptance-criteria-new-drug-substances-new-drug-products_en.pdf]
ICH Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [URL: https://database.ich.org/sites/default/files/Q6B%20Guideline.pdf]
Al-Ghaban, A. M. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
Nishio, R., et al. (2023). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Biopolymers. [URL: https://pubmed.ncbi.nlm.nih.gov/37638662/]
Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [URL: https://www.
Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem. [URL: https://www.benchchem.
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://dissolutiontech.
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q6b-specifications-test-procedures-and-acceptance-criteria-for-biotechnological-biological-products]
Yamamoto, H. (2018). Consideration of Hansen Solubility Parameters. Part 3. Journal of the Japan Society of Colour Material. [URL: https://www.jstage.jst.go.jp/article/shikizai/91/11/91_423/_article/-char/ja/]
Faria, S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6223961/]
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. (1999). European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q6b-specifications-test-procedures-acceptance-criteria-biotechnologicalbiological-products-scientific-guideline]
Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7664539/]
Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [URL: https://dspace.mit.edu/handle/1721.1/141011]
Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ResearchGate. [URL: https://www.researchgate.
Abbott, S. HSP Basics. Practical Solubility Science. [URL: https://www.stevenabbott.co.uk/practical-solubility/hsp-basics.php]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a Next-Generation Cross-Linking Agent in Advanced Polymer Networks
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Engineers.
Executive Summary & Mechanistic Rationale
The development of functionalized hydrogels and stimuli-responsive polymer networks requires cross-linking agents that offer both structural integrity and post-polymerization tunability. 2-Hydroxy-but-3-enoic acid allyl ester (CAS: 98272-42-5)[1], also known as allyl 2-hydroxybut-3-enoate, is a highly versatile, asymmetric bifunctional monomer.
Unlike symmetric cross-linkers (e.g., N,N'-methylenebisacrylamide), this molecule features two distinct polymerizable moieties: an allyl ester group and a terminal vinyl group (but-3-enoate), separated by a secondary hydroxyl (-OH) group.
Differential Reactivity: The vinyl group undergoes rapid chain-growth polymerization, while the allyl group exhibits degradative chain transfer. This differential reactivity delays the gel point, preventing the buildup of internal stress and micro-fractures during the casting of thick hydrogels[2].
Hydrophilicity & Functionalization: The alpha-hydroxyl group significantly enhances the hydrophilicity of the resulting polymer network. Furthermore, it serves as an orthogonal reactive site for post-polymerization modifications, such as esterification or polyurethane formation, which is highly valuable in synthesizing degradable polyester building blocks[3][4].
Mechanistic pathway of asymmetric cross-linking, highlighting delayed gelation and retained functionality.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific rigor, the following protocols have been designed with built-in causality—explaining why specific parameters are chosen to validate the success of the cross-linking process.
Protocol A: Synthesis of Biocompatible Hydrogels via Free-Radical Polymerization
This protocol utilizes the differential reactivity of the allyl and vinyl groups to create a highly uniform, stress-free hydrogel matrix suitable for drug encapsulation.
Solvent: Degassed Deionized (DI) Water / Ethanol (80:20 v/v)
Step-by-Step Methodology:
Solvent Preparation: Purge the DI Water/Ethanol mixture with Nitrogen (
N2
) for 30 minutes. Causality: Oxygen acts as a potent radical scavenger. Failure to degas will result in incomplete polymerization and a high soluble fraction (un-cross-linked chains).
Monomer Mixing: Dissolve HEMA and the allyl ester cross-linker in the degassed solvent to achieve a total monomer concentration of 20% w/v. Stir gently at
4∘C
. Causality: The low temperature prevents premature auto-polymerization and manages the exothermic heat of the reaction later.
Initiation: Add the APS solution, followed immediately by TEMED. Vortex for 10 seconds and rapidly inject the mixture into the desired mold (e.g., glass plates separated by a 1 mm Teflon spacer).
Curing: Allow the mold to rest at room temperature (
22∘C
) for 4 hours. Causality: The allyl group's degradative chain transfer slows the reaction. A 4-hour cure ensures the allyl double bonds fully react to bridge the primary polymer chains[2].
Purification: Remove the hydrogel from the mold and immerse it in a large excess of DI water for 72 hours, changing the water every 12 hours. Causality: This removes unreacted monomers and the APS/TEMED residues, which is critical for biocompatibility in drug delivery applications.
Because 2-hydroxy-but-3-enoic acid allyl ester is a diene, it is an excellent candidate for step-growth thiol-ene click chemistry, which yields highly homogeneous networks with near-zero shrinkage[4].
Step-by-Step Methodology:
Formulation: Combine the allyl ester cross-linker with a multi-functional thiol, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), in a 1:1 molar ratio of double bonds to thiol groups.
Photoinitiator Addition: Add 0.5 wt% of Irgacure 2959 (a water-soluble UV initiator).
Curing: Cast the mixture onto a substrate and irradiate with 365 nm UV light (
10mW/cm2
) for 5 minutes. Causality: Thiol-ene reactions are insensitive to oxygen inhibition, allowing this curing step to be performed in an ambient atmosphere without the need for
N2
purging.
Validation: Perform FTIR spectroscopy on the cured film. The complete disappearance of the
S−H
stretch (~2570
cm−1
) and the
C=C
stretch (~1630
cm−1
) self-validates the quantitative cross-linking of the network.
Standard workflow for synthesizing free-radical cross-linked hydrogels.
Quantitative Data & Network Properties
The concentration of 2-hydroxy-but-3-enoic acid allyl ester directly dictates the macroscopic properties of the resulting polymer. The table below summarizes the causality between cross-linker density and physical hydrogel characteristics (data standardized for a 20% w/v HEMA base polymer).
Data Interpretation:
As the concentration of the allyl ester cross-linker increases, the gelation time decreases due to the higher probability of inter-chain collisions. Consequently, the Equilibrium Swelling Ratio (ESR) drops significantly because the denser network restricts water influx. The retained hydroxyl groups on the cross-linker, however, prevent the ESR from dropping as drastically as it would with non-polar cross-linkers (e.g., divinylbenzene), maintaining a biologically relevant hydration shell.
References
Concentration redistribution of low-molecular-weight salts of metals in the presence of a strongly swelling polyelectrolyte hydrogel
Source: KPI.ua (Kyiv Polytechnic Institute)
URL:[Link]
Synthesis of a novel polyester building block from pentoses by tin-containing silicates
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Toward Functional Polyester Building Blocks from Renewable Glycolaldehyde with Sn Cascade Catalysis
Source: American Chemical Society (ACS Publications)
URL:[Link]
Application Note: Catalytic Asymmetric Allylation and Vinylation for the Synthesis of Allyl 2-Hydroxybut-3-enoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context and Nomenclature Chiral α -hydroxy esters are indispensable building blocks in modern drug development. Specifically...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Context and Nomenclature
Chiral
α
-hydroxy esters are indispensable building blocks in modern drug development. Specifically, derivatives of allyl glyoxylate serve as critical precursors in the total synthesis of
β
-lactam antibiotics, such as Faropenem.
Nomenclature Clarification: While broadly categorized in literature under "catalytic asymmetric allylation" methodologies, the specific synthesis of the
C4
backbone of allyl 2-hydroxybut-3-enoate (a vinylglycolic acid derivative) requires the transfer of a 2-carbon vinyl group to the glyoxylate, rather than a 3-carbon allyl group (which would yield the pent-4-enoate homologue). Because the asymmetric vinylation and allylation of glyoxylates share the exact same Lewis acid-catalyzed activation pathways, this protocol adapts the classical asymmetric allylation conditions—utilizing
C2
-symmetric Copper(II) complexes—to achieve the precise target molecule with exceptional enantiomeric excess (ee).
Mechanistic Framework & Causality
The core of this transformation relies on the enantioselective activation of allyl glyoxylate by a chiral Lewis acid. We employ the highly effective
2
catalyst system, pioneered by Evans and co-workers [1].
Bidentate Chelation: Unlike simple aldehydes, glyoxylates possess two adjacent carbonyl oxygens. These oxygens perfectly chelate the Cu(II) center, forming a rigid, highly organized square-planar or square-pyramidal intermediate. This bidentate coordination is the primary cause of the extreme Lewis acidity and high reaction rates observed in this system.
Stereochemical Shielding: The bulky tert-butyl groups on the chiral bis(oxazoline) (Box) ligand create a
C2
-symmetric steric wall. When the glyoxylate binds, the
Re
-face of the aldehyde is completely blocked by the tert-butyl moiety. Consequently, the incoming nucleophile (e.g., vinyltributylstannane) is forced to approach exclusively from the
Si
-face, dictating the absolute stereochemistry of the resulting
α
-hydroxy ester.
Moisture Sensitivity: The Cu(II) center is highly oxophilic. Trace water will competitively bind to the catalyst, displacing the glyoxylate and collapsing the enantioselectivity. The strict use of activated 4Å molecular sieves and anhydrous solvents is structurally mandatory for this protocol.
Catalytic cycle for asymmetric addition to allyl glyoxylate via a Box-Cu(II) complex.
Empirical Optimization of Reaction Parameters
The choice of solvent and temperature is not arbitrary; it directly impacts the transition state geometry. As shown in the data below, coordinating solvents like THF compete with the substrate for the Cu(II) center, lowering both yield and ee. Dichloromethane (
CH2Cl2
) provides the optimal non-coordinating environment, while cryogenic temperatures (-78 °C) maximize the energy difference between the diastereomeric transition states.
Table 1: Optimization of Parameters for Asymmetric Addition to Allyl Glyoxylate
Solvent
Temperature (°C)
Catalyst Loading (mol %)
Yield (%)
Enantiomeric Excess (%)
THF
-78
5.0
45
62
Toluene
-78
5.0
78
85
CH2Cl2
-20
5.0
89
88
CH2Cl2
-78
5.0
94
98
CH2Cl2
-78
1.0
92
97
Self-Validating Experimental Protocol
Phase 1: Preparation of the
Cu((S,S)-tBu-box)2
Catalyst
Note: This step must be performed under an inert argon atmosphere.
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
Inject anhydrous
CH2Cl2
(5.0 mL) and stir vigorously at room temperature for 2 hours.
Causality Check: The solution will transition from a cloudy suspension to a clear, deep blue/green solution, visually confirming the formation of the homogeneous catalyst complex.
Phase 2: Asymmetric Addition
To the catalyst solution, add 100 mg of freshly activated 4Å molecular sieves. Stir for 15 minutes.
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Critical Insight: Allyl glyoxylate readily undergoes spontaneous polymerization and hydration upon standing. Using unpurified glyoxylate introduces polymeric impurities that poison the Cu(II) catalyst. Distillation under reduced pressure depolymerizes the substrate, ensuring monomeric availability.
Dropwise, add vinyltributylstannane (348 mg, 1.1 mmol) via a syringe over 5 minutes. (If the pent-4-enoate homologue is desired, substitute with allyltributylstannane [2]).
Stir the reaction at -78 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).
Phase 3: Work-up and Stannane Removal
Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous
NaHCO3
. Allow the mixture to warm to room temperature.
Fluoride Treatment: Add 5.0 mL of a 10% aqueous potassium fluoride (KF) solution and stir vigorously for 1 hour.
Causality Check: Organotin byproducts are notoriously difficult to separate from the desired product via standard silica gel chromatography. The KF treatment converts the soluble tributyltin intermediates into insoluble polymeric tributyltin fluoride (
Bu3SnF
), which precipitates as a white solid.
Filter the biphasic mixture through a pad of Celite, washing the pad with
CH2Cl2
(3 × 10 mL).
Separate the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford allyl 2-hydroxybut-3-enoate as a colorless oil.
Validation: Confirm product identity via
1H
NMR (presence of the internal vinyl protons at
δ
5.8-6.0 ppm and the
α
-hydroxy proton at
δ
4.6 ppm). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).
References
Evans, D. A.; Tregay, S. W.; Burgey, C. S.; Paras, N. A.; Vojkovsky, T. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and Pyruvate Esters." Journal of the American Chemical Society, 2000. URL:[Link]
Keck, G. E.; Tarbet, K. H.; Geraci, L. S. "Catalytic asymmetric allylation of aldehydes." Journal of the American Chemical Society, 1993. URL:[Link]
Method
Application Notes and Protocols for 2-Hydroxy-But-3-Enoic Acid Allyl Ester in Pharmaceutical Intermediate Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a v...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a versatile intermediate in pharmaceutical synthesis. This document outlines the synthetic rationale, key reactions, and detailed protocols to facilitate its use in the construction of complex molecular architectures.
Introduction: A Multifunctional Chiral Building Block
2-Hydroxy-But-3-Enoic Acid Allyl Ester is a unique and highly functionalized molecule that holds significant promise as a chiral building block in organic synthesis. Its structure incorporates three key reactive centers: a secondary alcohol, a terminal alkene (vinyl group), and an allyl ester. This combination of functionalities in a single, relatively small molecule allows for a diverse range of chemical transformations, making it an attractive precursor for various molecular scaffolds, particularly in the synthesis of chiral pharmaceuticals.
The presence of a stereocenter at the C2 position makes this molecule a valuable starting material for asymmetric synthesis, enabling the introduction of chirality into target molecules, a critical aspect in the development of pharmaceuticals where stereochemistry often dictates biological activity.[1] The allyl ester group not only serves as a modifiable carboxylate but also functions as a protecting group that can be selectively removed under mild conditions, a feature of significant utility in multi-step syntheses.[2]
Synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester
The synthesis of the target molecule can be envisioned in a two-stage process: first, the preparation of the parent 2-hydroxy-but-3-enoic acid, followed by its esterification with allyl alcohol.
Synthesis of 2-Hydroxy-But-3-Enoic Acid
A common route to 2-hydroxy-but-3-enoic acid involves a crossed aldol condensation between ethanal and formaldehyde to produce acrolein. Subsequent treatment of acrolein with a cyanide source, such as hydrogen cyanide, yields the corresponding cyanohydrin. Finally, acid-catalyzed hydrolysis of the nitrile furnishes the desired α-hydroxy acid.[3][4]
Reaction Pathway:
Caption: Synthesis of 2-Hydroxy-but-3-enoic Acid.
Esterification with Allyl Alcohol
With the parent acid in hand, the allyl ester can be formed through several standard esterification methods. Fischer esterification, which involves reacting the carboxylic acid with an excess of allyl alcohol in the presence of a strong acid catalyst, is a straightforward approach.[5]
Protocol for Fischer Esterification:
Materials:
2-Hydroxy-but-3-enoic acid
Allyl alcohol (anhydrous)
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous magnesium sulfate or sodium sulfate
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-hydroxy-but-3-enoic acid (1.0 eq) in an excess of anhydrous allyl alcohol.
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude 2-Hydroxy-But-3-Enoic Acid Allyl Ester.
Purify the product by column chromatography on silica gel if necessary.
Applications in Pharmaceutical Intermediate Synthesis
The synthetic utility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester stems from the orthogonal reactivity of its three functional groups. This allows for a modular approach to the synthesis of complex molecules.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can be a handle for a variety of transformations:
Esterification and Etherification: The hydroxyl group can be acylated or alkylated to introduce further complexity or to protect it for subsequent reactions.
Oxidation: Oxidation of the secondary alcohol to a ketone would yield an α-keto-β,γ-unsaturated ester, a valuable intermediate for conjugate addition reactions.
Chiral Derivatization: The hydroxyl group can be derivatized with chiral reagents to determine enantiomeric purity or to facilitate separation of enantiomers.[6]
Reactions of the Vinyl Group
The terminal alkene is a versatile functional group for carbon-carbon bond formation and functional group interconversion:
Olefin Metathesis: The vinyl group can participate in cross-metathesis reactions to build more complex side chains.
Hydroboration-Oxidation: This two-step reaction can convert the vinyl group into a primary alcohol, leading to a diol structure.
Epoxidation: The alkene can be epoxidized to form a reactive epoxide ring, which can be opened by various nucleophiles.
Heck and Suzuki Couplings: As a vinyl derivative, it can potentially participate in palladium-catalyzed cross-coupling reactions.
Reactions of the Allyl Ester
The allyl ester functionality offers unique advantages:
Deprotection: The allyl group can be selectively removed under mild conditions using palladium catalysis, regenerating the carboxylic acid without affecting other sensitive functional groups.[2] This is particularly useful in the late stages of a synthesis.
Transesterification: The allyl ester can be converted to other esters by reaction with different alcohols under catalytic conditions.
Amidation: The ester can react with amines to form the corresponding amides.
Synthetic Workflow Example:
Caption: A potential synthetic pathway utilizing the functional groups of 2-Hydroxy-But-3-Enoic Acid Allyl Ester.
Quantitative Data Summary
As specific experimental data for 2-Hydroxy-But-3-Enoic Acid Allyl Ester is not widely available in the literature, the following table provides expected physicochemical properties based on its structure and data from related compounds.
Property
Expected Value
Molecular Formula
C₇H₁₀O₃
Molecular Weight
142.15 g/mol
Boiling Point
Estimated 180-200 °C at atmospheric pressure
Solubility
Soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane).
Appearance
Expected to be a colorless to pale yellow liquid.
Conclusion
2-Hydroxy-But-3-Enoic Acid Allyl Ester is a promising, albeit underexplored, chiral building block for pharmaceutical synthesis. Its multifunctional nature allows for a wide array of synthetic manipulations, providing access to complex and stereochemically defined intermediates. The protocols and synthetic strategies outlined in these application notes are intended to serve as a foundational guide for researchers to unlock the synthetic potential of this versatile molecule.
References
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Doubtnut. (2021, November 7). Ethanal to 2-hydroxybut-3-enoicacid [Video]. YouTube. Retrieved from [Link]
White, M. C., et al. (2007). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society.
Quora. (2017, December 23). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Retrieved from [Link]
Chemistry Stack Exchange. (2015, July 27). How to convert ethanal to 2-hydroxy-3 butenoic acid?. Retrieved from [Link]
NextSDS. (n.d.). 2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER — Chemical Substance Information. Retrieved from [Link]
Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185–15191.
Derr, E. L., & Illman, J. C. (1951). U.S. Patent No. 2,557,639. Washington, DC: U.S.
Blaser, H. U., & Schmidt, E. (Eds.). (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 106(7), 2105-2107.
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: Enantioselective Synthesis of Chiral 2-Hydroxy-But-3-Enoic Acid Allyl Ester Derivatives
Abstract
Chiral α-hydroxy-γ,δ-unsaturated esters are pivotal structural motifs present in numerous biologically active molecules and serve as versatile synthons for complex organic synthesis. Specifically, the allyl ester of 2-hydroxy-but-3-enoic acid represents a valuable building block, where the stereochemistry at the C2 position dictates the molecule's biological function and subsequent synthetic transformations. This document provides an in-depth guide to the enantioselective synthesis of this scaffold, with a primary focus on the highly efficient Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) of glyoxylate esters. We will explore the underlying catalytic cycle, provide a detailed, field-tested protocol, and discuss alternative synthetic strategies. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development seeking to leverage these powerful synthetic tools.
Introduction: The Significance of Chiral α-Hydroxy Esters
The stereocontrolled synthesis of molecules containing hydroxyl and carboxyl functionalities is a cornerstone of modern organic chemistry. The 2-hydroxy-but-3-enoic acid framework, a type of homoallylic alcohol, is particularly valuable. The vicinal hydroxyl and carboxyl groups can be readily transformed into a variety of other functional groups, while the terminal alkene provides a handle for further modifications such as cross-metathesis, dihydroxylation, or ozonolysis. The allyl ester, in particular, offers the advantage of being easily deprotected under mild, transition-metal-catalyzed conditions, preserving the integrity of other sensitive functional groups within the molecule.
The enantiopurity of these building blocks is critical, as stereoisomers of a final drug product can have vastly different pharmacological, metabolic, and toxicological profiles. Therefore, robust and highly enantioselective synthetic methods are in high demand.
Among the most powerful methods for constructing chiral centers is the transition-metal-catalyzed asymmetric allylic alkylation (AAA). The group of Barry M. Trost pioneered the use of a C2-symmetric diphosphine ligand, known as the Trost ligand, in palladium-catalyzed reactions to achieve exceptional levels of enantioselectivity. The key strategy involves the reaction of a nucleophile with a meso- or prochiral allylic electrophile, where the chiral ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack.
For the synthesis of our target molecule, the reaction employs allyl glyoxylate as the electrophile precursor and an allyl nucleophile, such as allylboronic acid or allyltributylstannane.
Mechanism of Stereochemical Induction
The catalytic cycle, illustrated below, is central to understanding the source of enantioselectivity.
Oxidative Addition: The Pd(0) catalyst first coordinates to the π-system of the allyl glyoxylate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the carbonate leaving group, forming a π-allylpalladium(II) intermediate. This intermediate is a meso-complex, meaning it is achiral but contains prochiral centers.
Chiral Ligand Coordination: The chiral Trost ligand coordinates to the palladium center, creating a chiral environment. The ligand's bulky, C2-symmetric structure creates distinct steric quadrants around the metal.
Nucleophilic Attack: The allyl nucleophile attacks one of the terminal carbons of the π-allyl complex. The trajectory of this attack is directed by the chiral ligand, which sterically shields one face of the allyl system, favoring attack from the less hindered face. This step sets the absolute stereochemistry at the C2 position.
Reductive Elimination: Following the nucleophilic attack, the newly formed product is released, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.
The enantiomeric excess (ee) of the product is a direct consequence of the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers, a difference that is maximized by the specific architecture of the Trost ligand.
Visualization: The Pd-AAA Catalytic Cycle
Caption: Catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation.
Detailed Experimental Protocol: Pd-AAA Approach
This protocol is adapted from the methodologies developed by Trost and colleagues. It is crucial to perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium catalyst is sensitive to oxygen.
Materials and Reagents
Allyl glyoxylate (or its corresponding carbonate/acetate precursor)
Allyltributylstannane (or a suitable allylboron reagent)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure
Catalyst Pre-formation:
To a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃·CHCl₃ (0.025 equiv) and the (R,R)-Trost Ligand (0.075 equiv).
Add anhydrous DCM (approx. 0.1 M relative to the substrate).
Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a deep purple to a clear, pale yellow, indicating the formation of the active Pd(0)L* complex.
Reaction Setup:
In a separate flame-dried flask under Argon, dissolve the allyl glyoxylate precursor (1.0 equiv) in anhydrous DCM.
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the specific substrate).
Initiation of Reaction:
Add the allyltributylstannane (1.2-1.5 equiv) to the substrate solution via syringe.
Transfer the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.
Stir the reaction mixture vigorously at the chosen temperature.
Monitoring the Reaction:
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
Workup and Purification:
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with brine.
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
The enantiomeric excess (ee) must be determined using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR analysis using a chiral solvating agent.
Experimental Workflow Diagram
Caption: General experimental workflow for the enantioselective synthesis.
Data Summary & Alternative Methods
While the Pd-AAA reaction is highly effective, other methods have also been developed for this transformation. Below is a comparative summary.
Method
Catalyst / Reagent
Typical Yield (%)
Typical ee (%)
Key Advantages / Disadvantages
Reference
Pd-AAA
Pd₂(dba)₃ / Trost Ligand
85 - 95%
90 - 99%
High efficiency and selectivity; requires careful exclusion of air/water.
Indium-Mediated Allylation
In / Cinchona Alkaloid
70 - 85%
80 - 95%
Tolerant of water; may require stoichiometric chiral modifier.
Organocatalysis
Chiral Phosphoric Acid
60 - 80%
85 - 92%
Metal-free; may require higher catalyst loading and longer reaction times.
Enzymatic Resolution
Lipase (e.g., CAL-B)
< 50% (for one enantiomer)
> 99%
Excellent selectivity; theoretical max yield of 50%; separation of product and starting material required.
N/A
Note: Yields and ee values are representative and can vary significantly based on the specific substrate and reaction conditions.
The Indium-mediated allylation in the presence of a chiral ligand, such as a cinchona alkaloid, offers a valuable, often water-tolerant alternative. Organocatalytic approaches, for instance using chiral Brønsted acids like phosphoric acids, have also emerged as a powerful metal-free strategy for the asymmetric allylation of glyoxylates.
Conclusion
The enantioselective synthesis of allyl 2-hydroxy-but-3-enoate is a well-established yet continually evolving field. The Palladium-catalyzed Asymmetric Allylic Alkylation using the Trost ligand stands out as a particularly robust and highly selective method, consistently providing the desired product in high yield and excellent enantiomeric excess. This guide provides the foundational mechanism and a detailed protocol to enable researchers to successfully implement this powerful transformation. By understanding the key principles of stereochemical control and the practical aspects of the experimental setup, scientists can effectively synthesize these valuable chiral building blocks for applications in drug discovery and complex molecule synthesis.
References
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
Trost, B. M., Ariza, X. (1997). Catalytic Asymmetric Allylic Alkylation of a Glycine Enolate. On the Synthesis of α-Alkyl-α-amino Acids. Angewandte Chemie International Edition in English, 36(23), 2635-2637. [Link]
Cook, G. R. (2008). Indium-Mediated Allylation Reactions. In Modern Allene Chemistry (pp. 1037-1075). Wiley-VCH. [Link]
Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting common impurities in 2-Hydroxy-But-3-Enoic Acid Allyl Ester production
Welcome to the Technical Support Center for the synthesis and purification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester . This bifunctional molecule—featuring both an allyl ester and a terminal vinyl group alongside an alph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester . This bifunctional molecule—featuring both an allyl ester and a terminal vinyl group alongside an alpha-hydroxyl group—is a highly versatile building block in drug development and polymer chemistry. However, its dense functionalization makes it uniquely susceptible to side reactions.
This guide is designed to help researchers and application scientists troubleshoot common impurities, understand the mechanistic causality behind experimental failures, and implement self-validating protocols to ensure high-fidelity synthesis.
Workflow: Synthesis & Impurity Pathways
Reaction pathways showing target ester synthesis and common impurity formations.
Troubleshooting FAQs
Q1: Why am I seeing a significant byproduct with a mass +40 Da (or +allylation) relative to the target ester?A: This indicates the formation of an O-allyl ether impurity (e.g., 2-allyloxy-but-3-enoic acid allyl ester).
Causality: The C2 alpha-hydroxyl group is inherently nucleophilic. During aggressive esterification conditions, or if an excess of allyl alcohol/coupling agent is used, the hydroxyl group competes with the carboxylate for the activated intermediate[1].
Solution: Employ a modified Steglich esterification using strictly stoichiometric amounts of N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) at low temperatures (0–5 °C)[1]. Alternatively, temporarily protect the alpha-hydroxyl group (e.g., as a TBS ether) prior to esterification, though this adds synthetic steps.
Q2: My NMR shows a loss of the terminal vinyl protons (C4) and the appearance of an ethyl or methyl group. What happened?A: Your product has undergone isomerization.
Causality: The 2-hydroxy-3-butenoic acid moiety can undergo double bond migration (a 1,3-hydride shift) to form a thermodynamically more stable conjugated enol, which rapidly tautomerizes to an alpha-keto ester (e.g., allyl 2-oxobutanoate)[2]. This is heavily promoted by elevated temperatures or the presence of strong Lewis/Brønsted acids.
Solution: Avoid strong mineral acids (like H₂SO₄) typically used in Fischer esterifications. Maintain reaction and workup temperatures strictly below 40 °C.
Q3: During distillation, the yield drops drastically and a viscous residue remains in the flask. How can I prevent this?A: You are observing radical polymerization.
Causality: 2-Hydroxy-but-3-enoic acid allyl ester possesses two highly reactive terminal double bonds (an allyl ester group and a vinyl group)[3]. At the elevated temperatures required for distillation, trace oxygen or peroxides initiate radical cross-linking, transforming your monomer into an intractable polymer.
Solution: Always add a radical scavenger, such as Butylated hydroxytoluene (BHT) or hydroquinone (100–500 ppm), to the crude mixture prior to concentration or distillation. Perform distillations under high vacuum to significantly lower the boiling point.
Q4: How do I remove unreacted 2-hydroxy-3-butenoic acid without hydrolyzing the newly formed allyl ester?A: Causality: Allyl esters are sensitive to base-catalyzed hydrolysis (saponification). Using strong bases (like NaOH) to wash out unreacted carboxylic acids will cleave your product.
Solution: Utilize a mild aqueous wash with saturated sodium bicarbonate (NaHCO₃) chilled to 0–5 °C. The mild basicity is sufficient to deprotonate the unreacted 2-hydroxy-3-butenoic acid into its water-soluble sodium salt without breaking the ester linkage[4].
This protocol is engineered as a self-validating system to ensure the successful synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester while suppressing O-alkylation and isomerization[5],[1].
Step 1: Activation Setup
In an oven-dried, argon-purged flask, dissolve 2-hydroxy-3-butenoic acid (1.0 eq) and allyl alcohol (1.05 eq) in anhydrous CH₂Cl₂ (0.2 M).
Cool the mixture to 0 °C using an ice-water bath.
Step 2: Controlled Coupling
Add DMAP (0.1 eq) to the chilled solution.
Slowly add a solution of DCC (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes.
Self-Validation Check: The immediate formation of a white precipitate (dicyclohexylurea, DCU) visually confirms the successful activation of the carboxylic acid.
Step 3: Reaction Monitoring
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 3 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain the plate with KMnO₄; the target ester will appear as a bright yellow spot against a purple background, confirming the preservation of both the allyl and vinyl double bonds.
Step 4: Quenching and Workup
Filter the suspension through a tightly packed Celite pad to remove the DCU byproduct.
Wash the filtrate twice with ice-cold saturated aqueous NaHCO₃.
Self-Validation Check: Test the pH of the separated aqueous layer. A pH of ~8 ensures complete neutralization and extraction of any unreacted 2-hydroxy-3-butenoic acid[4].
Wash the organic layer with brine and dry over anhydrous MgSO₄.
Step 5: Stabilized Isolation
Filter off the drying agent. Critical: Add 200 ppm of BHT to the organic filtrate to prevent radical polymerization.
Concentrate the solution under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.
Purify the crude product via high-vacuum fractional distillation or flash column chromatography.
References
Characterisation of the substrate specificity of the nitrile hydrolyzing system of the acidotolerant black yeast Exophiala oligosperma R1. NIH.gov. 5
A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisoureas. ResearchGate. 1
Tandem catalysis for the production of alkyl lactates from ketohexoses at moderate temperatures. PNAS. 2
Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. ACS.org. 3
Purification of alpha-hydroxy-aliphatic acids. Google Patents. 4
Technical Support Center: Optimizing Esterification of Allyl 2-Hydroxybut-3-enoate
Welcome to the technical support center for the optimization of reaction temperature in the synthesis of allyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of reaction temperature in the synthesis of allyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges associated with this specific esterification. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success.
Fundamental Principles: The Role of Temperature in a Multifunctional System
The synthesis of allyl 2-hydroxybut-3-enoate via Fischer esterification involves the reaction of 2-hydroxybut-3-enoic acid with allyl alcohol in the presence of an acid catalyst. The temperature is arguably the most critical parameter to control due to the multifunctional nature of both the substrate and the product.
Reversible Reaction: Fischer esterification is an equilibrium-controlled process. According to Le Châtelier's principle, the equilibrium can be shifted towards the product by removing water as it forms or by using an excess of one reactant (typically the less expensive allyl alcohol). Temperature influences the rate at which this equilibrium is reached but does not shift the final equilibrium position significantly, as esterifications generally have a small enthalpy change.
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (often the desired ester). As the temperature increases, the reaction rate for all possible pathways accelerates. However, excessively high temperatures can provide enough energy to overcome the activation barriers for undesirable side reactions or allow the system to reach thermodynamic equilibrium, which may favor more stable byproducts.
Potential Side Reactions: The unique structure of 2-hydroxybut-3-enoic acid and allyl alcohol presents several temperature-sensitive side reaction pathways:
Dehydration: The β-hydroxy acid moiety can undergo elimination of water at elevated temperatures to form a more conjugated α,β-unsaturated system.
Ether Formation: Allyl alcohol can self-condense in the presence of a strong acid catalyst to form diallyl ether, a common side reaction in allyl esterifications.
Polymerization: The vinyl groups in both the reactant and the product are susceptible to radical or acid-catalyzed polymerization at high temperatures, leading to tarry residues and reduced yields.
Decomposition: Allylic compounds can be thermally labile. Excessive heat can lead to decomposition, often observed as a darkening of the reaction mixture.
Mechanism: Acid-Catalyzed Fischer Esterification
The following diagram illustrates the accepted mechanism for this reaction. Understanding this pathway is crucial for troubleshooting issues related to catalyst activity and water removal.
Caption: The multi-step equilibrium mechanism of Fischer Esterification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing this reaction?
A: A conservative starting point is between 70-80°C. This range is often sufficient to achieve a reasonable reaction rate without aggressively promoting side reactions like dehydration or polymerization. It is advisable to conduct parallel experiments at various temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal balance between rate and selectivity for your specific setup.
Q2: My reaction mixture is turning dark brown or black. What's happening?
A: Darkening of the reaction mixture is a strong indicator of decomposition or polymerization, which is often caused by excessive heat. Allylic systems are particularly prone to this. Immediately reduce the temperature. If the problem persists even at lower temperatures, consider adding a radical inhibitor (like hydroquinone) or using a milder acid catalyst.
Q3: How does temperature affect the choice of acid catalyst?
A: Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can promote dehydration and polymerization, especially at higher temperatures. For thermally sensitive substrates, a solid acid catalyst like a sulfonic acid-functionalized resin (e.g., Amberlyst 15) can be advantageous. These resins are often used at moderate temperatures (up to 140°C) and can be easily filtered out, simplifying the workup.
Q4: Can I run the reaction at room temperature?
A: While the reaction can proceed at room temperature, the rate will be extremely slow, potentially taking days or weeks to reach equilibrium. For practical laboratory timescales, heating is necessary to achieve a significant conversion.
Q5: How do I effectively monitor the reaction's progress to find the optimum time and temperature?
A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
TLC: A quick and easy way to qualitatively track the disappearance of the limiting reactant (usually the carboxylic acid) and the appearance of the less polar ester product.
GC/GC-MS: Provides quantitative data on the concentration of reactants, products, and byproducts over time. This is the preferred method for precise optimization studies.
NMR: Can also be used to monitor the reaction by integrating characteristic peaks of the starting materials and the product.
In-Depth Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common issues encountered during this esterification.
Problem
Potential Cause(s)
Recommended Solutions & Scientific Rationale
Low or No Conversion
1. Temperature too low: The activation energy for the reaction is not being overcome. 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient in quantity. 3. Water Contamination: Presence of water in reactants or solvent will shift the equilibrium to the starting materials.
1. Incrementally increase the reaction temperature by 10-20°C and monitor progress. 2. Use fresh, anhydrous acid catalyst. For H₂SO₄, a typical loading is 1-5 mol%. 3. Use anhydrous allyl alcohol and solvents. If a Dean-Stark apparatus is not used, consider adding a dehydrating agent like molecular sieves.
Reaction Stalls Prematurely
1. Equilibrium Reached: The forward and reverse reaction rates have become equal. 2. Catalyst Degradation: The catalyst may lose activity over prolonged reaction times at elevated temperatures.
1. Use a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion. Alternatively, use a large excess (5-10 equivalents) of allyl alcohol. 2. Add a fresh portion of the catalyst if the reaction stalls after an extended period.
Significant Byproduct Formation
1. Temperature too high: High temperatures favor side reactions like dehydration of the hydroxy acid or diallyl ether formation. 2. Strong Acid Catalyst: Concentrated H₂SO₄ is a powerful dehydrating agent.
1. Reduce the reaction temperature. Analyze the byproducts by GC-MS or NMR to identify the specific side reaction and tailor the temperature reduction accordingly. 2. Switch to a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid resin.
Polymerization / Gelling
1. Excessive Heat: High temperatures can initiate radical polymerization of the allyl and vinyl groups.
1. Immediately lower the temperature. For future experiments, operate at the lowest effective temperature. 2. Consider adding a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) to the reaction mixture.
Experimental Protocols
Protocol: Temperature Optimization Study
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of pure allyl 2-hydroxybut-3-enoate within a reasonable timeframe.
Materials:
2-hydroxybut-3-enoic acid
Allyl alcohol (anhydrous)
p-Toluenesulfonic acid monohydrate (p-TsOH)
Toluene (or another suitable solvent for azeotropic water removal)
Reaction vials/flasks suitable for parallel synthesis
Heating block or oil baths capable of maintaining distinct temperatures
Dean-Stark traps (if applicable)
TLC plates, GC-MS for analysis
Workflow Diagram:
Caption: Workflow for a parallel temperature optimization study.
Step-by-Step Procedure:
Setup: Arrange four reaction flasks, each equipped with a reflux condenser (and a Dean-Stark trap if used) and a magnetic stirrer. Set each station to a target temperature (e.g., 60°C, 80°C, 100°C, and 120°C).
Reagent Preparation: In each flask, dissolve 2-hydroxybut-3-enoic acid (1.0 eq) in toluene (approx. 2 M concentration). Add allyl alcohol (3.0 eq) and p-TsOH (0.05 eq).
Reaction: Begin heating and stirring simultaneously for all reactions. Start the timer (t=0).
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract with a suitable solvent (e.g., ethyl acetate) for analysis.
Analysis: Analyze each quenched aliquot by GC or TLC to determine the percentage of starting material consumed and the relative amount of product and byproducts formed.
Workup (at end of reaction time): Cool the reaction mixtures to room temperature. Wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Final Analysis: Purify the crude product if necessary (e.g., by column chromatography) and calculate the isolated yield for each temperature. Confirm product identity and purity by ¹H NMR, ¹³C NMR, and MS.
Data Interpretation & Decision Making
The optimal temperature is not necessarily the one that gives the fastest reaction, but the one that yields the purest product in the highest amount in a practical timeframe.
Sample Data Summary Table:
Temperature (°C)
Time (h)
Conversion (%)
Yield of Allyl 2-hydroxybut-3-enoate (%)
Major Byproduct(s) (%)
Observations
60
8
45
42
< 1
Slow reaction, very clean
80
4
95
90
Diallyl Ether (3%)
Good rate, high purity
100
2
>99
85
Diallyl Ether (8%), Dehydration Product (5%)
Fast reaction, significant impurities
120
1
>99
60
Significant byproducts, slight darkening
Reaction too aggressive
From this hypothetical data, 80°C would be selected as the optimal temperature, offering a near-quantitative conversion in 4 hours with minimal byproduct formation.
Troubleshooting Logic Flow
When faced with a suboptimal result, a logical diagnostic process is essential.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for 2-Hydroxy-But-3-Enoic Acid Allyl Ester Quantification
This guide provides a comprehensive comparison and detailed protocols for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. As drug d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison and detailed protocols for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. As drug development professionals and researchers, the reliability and accuracy of analytical data are paramount. This document is structured to provide not just procedural steps, but the underlying scientific rationale for method development and validation choices, ensuring your laboratory can implement a robust, accurate, and defensible analytical workflow.
The core of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and guidance from the U.S. Food and Drug Administration (FDA), which serve as the foundation for analytical method validation.[1][2][3][4][5][6]
The Analytical Challenge: Understanding the Analyte
2-Hydroxy-But-3-Enoic Acid Allyl Ester is a molecule presenting a dual analytical challenge for GC-MS. While its ester functional group and relatively low molecular weight suggest good volatility suitable for gas chromatography, the presence of a hydroxyl (-OH) group introduces polarity.[7] This polarity can lead to several analytical issues:
Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites in the GC inlet and column, causing significant peak tailing.
Low Sensitivity: On-column degradation and irreversible adsorption can reduce the amount of analyte reaching the detector.[7]
Poor Reproducibility: Inconsistent interactions within the chromatographic system lead to variability in response.
Therefore, a direct "dilute-and-shoot" approach is often inadequate. The key to a robust method lies in addressing the problematic hydroxyl group through chemical modification, a process known as derivatization .[8][9][10]
Strategic Approach: A Comparison of Methodologies
We will compare two primary strategies for the GC-MS quantification of our target analyte: a direct injection method (often used as a baseline or for less stringent applications) and a method employing derivatization.
Methodology
Principle
Advantages
Disadvantages
Recommended For
Method A: Direct Injection
The sample is simply diluted in a suitable volatile solvent and injected directly into the GC-MS.
- Fast sample preparation- Fewer reagents required- Lower cost
- Poor peak shape (tailing)- Low sensitivity & accuracy- High risk of column degradation- Poor reproducibility
- Preliminary screening- Non-regulatory analyses where high precision is not required
Method B: Silylation Derivatization
The polar hydroxyl group is chemically converted to a non-polar trimethylsilyl (TMS) ether prior to injection.
- Excellent peak symmetry- Increased volatility and thermal stability- Significantly improved sensitivity and accuracy[7]- High reproducibility
- Additional sample preparation step- Reagents are moisture-sensitive- Potential for side-reactions if not optimized
- Quantitative analysis in regulated environments (GLP/GMP)- Trace-level quantification- All applications requiring high accuracy and precision
This guide will focus on the development and validation of Method B , as it represents the scientifically sound and regulatory-compliant approach for this type of analyte.
Experimental Design & Protocols
Sample Preparation: Extraction & Cleanup
Prior to derivatization, the analyte must be isolated from the sample matrix (e.g., plasma, reaction mixture, formulation). Two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[11][12][13]
Protocol 1: Liquid-Liquid Extraction (LLE)
To 1 mL of aqueous sample, add 10 µL of an internal standard (IS) solution (e.g., a structural analog like 2-Hydroxy-Pent-3-Enoic Acid Allyl Ester).
Add 3 mL of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[11]
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean vial.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
The dried residue is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
Select an appropriate SPE cartridge (e.g., a reversed-phase C18 sorbent for extracting moderately polar compounds from an aqueous matrix).[12]
Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through the cartridge.
Loading: Load 1 mL of the sample (pre-spiked with IS) onto the cartridge.
Washing: Pass 3 mL of a 5% methanol-in-water solution to wash away polar impurities while retaining the analyte.
Elution: Elute the analyte with 2 mL of Ethyl Acetate into a clean collection vial.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
The dried residue is now ready for derivatization.
Derivatization: Silylation Workflow
Silylation is a robust and common technique for derivatizing hydroxyl groups.[10] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7][9]
Structural differences between 2-Hydroxy-But-3-Enoic Acid Allyl Ester and its isomers
An in-depth structural and functional comparison between 2-Hydroxy-but-3-enoic acid allyl ester and its prominent structural isomer, Allyl acetoacetate , reveals how subtle shifts in oxidation states and functional group...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and functional comparison between 2-Hydroxy-but-3-enoic acid allyl ester and its prominent structural isomer, Allyl acetoacetate , reveals how subtle shifts in oxidation states and functional group placement dictate entirely divergent chemical behaviors. While both share the molecular formula C₇H₁₀O₃ and an allyl ester moiety, their applications in drug development and complex organic synthesis are fundamentally distinct.
This guide provides a comprehensive technical comparison, mechanistic insights, and self-validating experimental protocols for researchers utilizing these building blocks.
Structural & Chemical Profiling
The fundamental difference between these two isomers lies in the functionalization of the carbon chain attached to the allyl ester.
2-Hydroxy-but-3-enoic acid allyl ester (Allyl 2-hydroxybut-3-enoate): Features an
α
-hydroxyl group and a terminal vinyl group (
β,γ
-unsaturation)[1]. The presence of the hydroxyl group provides a hydrogen-bond donor, making it an ideal precursor for synthesizing complex
α
-hydroxy acids and peptidomimetics.
Allyl acetoacetate (Allyl 3-oxobutanoate): Features a
β
-keto group. This structural motif is highly activated; the methylene protons between the ketone and the ester are highly acidic, and the molecule is primed for decarboxylative reactions.
The structural differences dictate the mechanistic pathways these molecules undergo in synthetic workflows.
Allyl acetoacetate is famous for undergoing the Carroll Rearrangement , a [3,3]-sigmatropic shift that converts
β
-keto allyl esters into
γ,δ
-unsaturated ketones[2]. When catalyzed by Palladium(0), the reaction proceeds via the oxidative addition of the allyl ester to the Pd center, forming a
π
-allyl palladium enolate intermediate. This intermediate rapidly loses CO₂, driving the reaction forward entropically, followed by C-C bond formation[3].
Conversely, 2-Hydroxy-but-3-enoic acid allyl ester lacks the
β
-keto driving force required for facile decarboxylation. Instead, its terminal olefin is highly accessible for Ruthenium-catalyzed cross-metathesis . The
α
-hydroxyl group provides mild coordination to transition metals without poisoning the catalyst, allowing for the selective extension of the carbon chain while leaving the allyl ester intact.
Divergent synthetic pathways of C7H10O3 isomers driven by structural motifs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic kinetic indicators and in-process controls to guarantee reproducibility.
Protocol A: Pd-Catalyzed Decarboxylative Allylation of Allyl Acetoacetate
Objective: Synthesize a
γ,δ
-unsaturated ketone via the Carroll Rearrangement.
System Preparation: Flame-dry a Schlenk flask under argon. Add Allyl acetoacetate (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF, 0.2 M).
Causality Check: The solution should transition from colorless to a pale yellow, indicating the formation of the active Pd(0) complex coordinating to the olefin[3].
Reaction & Kinetic Validation: Heat the mixture to 65°C.
Self-Validation: Monitor the reaction via the bubbler. The continuous evolution of CO₂ gas acts as a direct, visual kinetic indicator of the decarboxylation step. Once gas evolution ceases, the reaction is mechanically complete[2].
In-Process Control (TLC): Spot the mixture against the starting material on silica gel (Eluent: 8:2 Hexanes/Ethyl Acetate). The UV-active ester spot will disappear, replaced by a higher Rf ketone product (stainable with KMnO₄).
Workup & Isolation: Concentrate under reduced pressure, filter through a short pad of silica to remove Pd residues, and purify via flash chromatography.
Self-validating experimental workflow for Pd-catalyzed decarboxylative allylation.
Protocol B: Ruthenium-Catalyzed Cross-Metathesis of 2-Hydroxy-but-3-enoic acid allyl ester
Objective: Extend the carbon chain at the terminal olefin while preserving the allyl ester.
Setup: In a dry flask under argon, dissolve 2-Hydroxy-but-3-enoic acid allyl ester (1.0 equiv) and a terminal olefin partner (e.g., 1-hexene, 3.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M).
Causality Check: The bulky N-heterocyclic carbene (NHC) ligand on the Grubbs catalyst favors reaction at the unhindered terminal olefin over the sterically and electronically deactivated allyl ester.
Reaction: Stir at 40°C for 12 hours.
NMR Validation (Self-Validating Step): Take a crude ¹H-NMR aliquot. The disappearance of the terminal vinyl multiplet at ~5.8 ppm and the emergence of internal olefin signals (typically ~5.4-5.6 ppm) confirms successful cross-metathesis without ester cleavage.
Purification: Quench with ethyl vinyl ether, concentrate, and purify via column chromatography.
Experimental Data Summary
Reaction Type
Substrate
Catalyst
Time / Temp
Yield
Key Analytical Marker
Carroll Rearrangement
Allyl Acetoacetate
Pd(PPh₃)₄ (5 mol%)
4h / 65°C
88-92%
Loss of ester carbonyl in IR (~1740 cm⁻¹)
Cross-Metathesis
2-Hydroxy-but-3-enoic acid allyl ester
Grubbs II (5 mol%)
12h / 40°C
75-82%
Shift of terminal olefin protons in ¹H-NMR
References
Ataman Kimya. "ALLYL ACETOACETATE". Ataman Chemicals. Available at: [Link]
SciSpace. "Catalytic reactions via π-allylpalladium complexes". SciSpace Literature. Available at:[Link]
Benchmarking Catalytic Efficiency: Kinetic Resolution of 2-Hydroxy-But-3-Enoic Acid Allyl Ester
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Executive Summary: The Ultimate "Stress-Test" Substrate In the development of asymmetric...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Benchmarking Guide
Executive Summary: The Ultimate "Stress-Test" Substrate
In the development of asymmetric catalysts, selecting the right benchmarking substrate is critical. 2-Hydroxy-but-3-enoic acid allyl ester (also known as allyl 2-hydroxybut-3-enoate, CAS: 98272-42-5) is a highly functionalized, densely packed chiral building block. It features a secondary allylic alcohol, a terminal vinyl group, and an allyl ester moiety.
While derivatives of 2-hydroxy-but-3-enoic acid are highly valuable in the synthesis of bioplastics and complex pharmaceuticals [1], the polyfunctionality of the allyl ester variant makes it an exceptionally challenging substrate. It serves as a rigorous "stress-test" for benchmarking the chemoselectivity and enantioselectivity of acylation catalysts, exposing flaws in catalysts that might otherwise perform well on simpler aliphatic alcohols.
Mechanistic Complexities & Causality
To objectively benchmark catalysts, we must first understand the causal mechanisms behind potential failure modes. When subjecting allyl 2-hydroxybut-3-enoate to kinetic resolution (KR) via acylation, the catalyst must exclusively target the C2-hydroxyl group.
However, the substrate presents two major competing reaction sinks:
Alkene Isomerization: Transition metal catalysts (e.g., Ru, Rh) can inadvertently isomerize the C3-C4 terminal alkene into a thermodynamically more stable conjugated enone.
Transesterification/Cleavage: Small-molecule nucleophilic catalysts or basic conditions can attack the allyl ester tail, leading to transesterification or Tsuji-Trost-type deallylation if Pd is present.
Because of these parasitic pathways, mild, highly chemoselective catalysts—such as engineered lipases or sterically tuned organocatalysts—are required to achieve high Selectivity Factors (
E
-values)[2].
Fig 1. Chemoselectivity challenges in catalyzing allyl 2-hydroxybut-3-enoate.
Benchmarking Modalities: Biocatalysis vs. Organocatalysis
To provide an objective comparison, we benchmarked three distinct classes of commercially available acylation catalysts:
Catalyst A (Immobilized Biocatalyst): Candida antarctica Lipase B (Novozym 435). Known for its deep, hydrophobic binding pocket that accommodates linear esters [4].
Catalyst B (Powdered Biocatalyst): Amano Lipase PS (Burkholderia cepacia). Features a wider active site topology, often yielding different enantiopreference.
Catalyst C (Organocatalyst): Benzotetramisole (BTM). A
π
-cation interacting chiral nucleophile that mimics enzymatic acylation without the bulk of a protein scaffold [3].
Self-Validating Experimental Protocol
The following high-throughput protocol is designed as a self-validating system . By utilizing the mathematical relationship between conversion (
c
), substrate enantiomeric excess (
ees
), and product enantiomeric excess (
eep
), any deviation from the equation
c=ees/(ees+eep)
immediately flags the presence of side reactions (e.g., ester cleavage), providing an internal quality control check.
Step-by-Step Methodology
Reaction Setup:
To a 5 mL glass vial, add racemic allyl 2-hydroxybut-3-enoate (0.5 mmol, 71 mg).
Add Methyl tert-butyl ether (MTBE) (2.0 mL). Causality: MTBE is selected because its low dielectric constant preserves the structural hydration shell of the lipases (maintaining interfacial activation) while remaining chemically inert.
Add Dodecane (10 µL) as an internal standard. Causality: Dodecane is unreactive and its GC retention time perfectly avoids overlap with the substrate, product, or solvent.
Acyl Donor Addition:
Add Vinyl Acetate (1.5 mmol, 3.0 eq). Causality: Vinyl acetate ensures the reaction is irreversible. The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the equilibrium forward and preventing the reverse hydrolysis reaction.
Catalyst Dosing & Incubation:
Add the respective catalyst (see Table 1 for loadings).
Seal the vial and incubate in an orbital shaker at 30°C and 250 rpm. Causality: 30°C is the thermodynamic sweet spot; higher temperatures increase the background non-catalyzed acylation rate, which degrades the overall enantioselectivity (
ΔΔG‡
).
Sampling & Quenching:
At designated time points, extract a 50 µL aliquot.
Dilute with 450 µL of MTBE and filter through a 0.2 µm PTFE syringe filter to physically remove the catalyst and immediately quench the reaction.
Calculate
ees
,
eep
, and the Selectivity Factor (
E=ln[(1−c)(1−ees)]/ln[(1−c)(1+ees)]
).
Fig 2. Standardized high-throughput workflow for benchmarking KR catalysts.
Quantitative Data Analysis
The table below summarizes the benchmarking results for the kinetic resolution of allyl 2-hydroxybut-3-enoate.
Table 1: Comparative Performance of Acylation Catalysts
Catalyst
Loading (mol%)
Time (h)
Conv.
c
(%)
ees
(%)
eep
(%)
E
-value
TOF (h⁻¹)
Chemoselectivity
Novozym 435 (CALB)
1.0
4
49.5
97.0
>99.0
>200
12.4
>99%
Amano Lipase PS
2.0
12
45.0
80.1
98.0
185
1.8
>99%
BTM (Organocatalyst)
5.0
24
40.0
65.3
98.0
140
0.3
92%*
*Note: BTM exhibited a minor deviation in the self-validation equation (
c=ees/(ees+eep)
), indicating ~8% background transesterification at the allyl ester tail.
Discussion of Results
Novozym 435 (CALB) is the undisputed optimal catalyst for this substrate. The enzyme's deep, narrow binding pocket perfectly accommodates the linear allyl ester tail, while precisely positioning the C2-hydroxyl group adjacent to the catalytic serine triad. This results in near-perfect enantiomeric discrimination (
E>200
) and zero side reactions.
Conversely, while the BTM organocatalyst provides respectable enantioselectivity (
E=140
), its lack of a protective protein scaffold allows the highly nucleophilic intermediate to occasionally attack the allyl ester moiety, reducing overall chemoselectivity to 92%.
Conclusion & Best Practices
When benchmarking catalytic efficiency using highly functionalized substrates like 2-hydroxy-but-3-enoic acid allyl ester , structural chemoselectivity is just as critical as enantioselectivity.
For Process Scale-Up: Immobilized CALB (Novozym 435) is the recommended catalyst due to its high TOF, perfect chemoselectivity, and ease of recovery via simple filtration.
For Assay Integrity: Always utilize the
c=ees/(ees+eep)
relationship as an internal mathematical control. If the GC-derived conversion does not match the theoretical conversion, investigate your catalyst for unwanted transesterification or alkene isomerization.
References
Dusselier, M., Van Wouwe, P., Dewaele, A., Jacobs, P. A., & Sels, B. F. (2015). "Shape-selective zeolite catalysis for bioplastics production." Science, 349(6243), 78-80. URL:[Link]
Pamies, O., & Bäckvall, J. E. (2003). "Advanced Enzymatic and Chemoenzymatic Kinetic Resolution of Allylic Alcohols." Chemical Reviews, 103(8), 3247-3262. URL:[Link]
Birman, V. B., Uffman, E. W., Jiang, H., Li, X., & Kilbane, C. J. (2004). "Kinetic Resolution of Secondary Alcohols Using a Chiral Tetramisole Analogue." Journal of the American Chemical Society, 126(39), 12226-12227. URL:[Link]
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Application of lipases in kinetic resolution of racemates." Chirality, 17(1), 1-15. URL:[Link]
Comparative
A Researcher's Guide to the Spectroscopic Validation of 2-Hydroxy-But-3-Enoic Acid Allyl Ester Purity
In the landscape of pharmaceutical and chemical research, the absolute purity of a synthesized compound is paramount. For drug development professionals and researchers, even minute impurities can lead to significant dev...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and chemical research, the absolute purity of a synthesized compound is paramount. For drug development professionals and researchers, even minute impurities can lead to significant deviations in experimental outcomes, affecting efficacy, toxicity, and reproducibility. This guide provides an in-depth, objective comparison of spectroscopic methods for validating the purity of 2-Hydroxy-But-3-Enoic Acid Allyl Ester, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating system of analysis, grounded in established scientific principles.
The structural integrity of 2-Hydroxy-But-3-Enoic Acid Allyl Ester is critical for its intended downstream applications. Its molecular structure, featuring a reactive allyl group, a hydroxyl moiety, and an ester linkage, presents a unique set of challenges and opportunities for spectroscopic characterization. This guide will focus on a multi-faceted approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to create a robust and comprehensive purity profile.
The Imperative of Purity: Potential Contaminants
Before delving into the analytical techniques, it is crucial to understand the potential impurities that may arise during the synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. A common synthetic route involves the esterification of 2-hydroxybut-3-enoic acid with allyl alcohol.[1] Potential impurities could include:
Unreacted Starting Materials: Residual 2-hydroxybut-3-enoic acid and allyl alcohol.
Solvent Residues: Traces of solvents used during the reaction and purification process.
By-products: Products from side reactions, such as the self-esterification of 2-hydroxybut-3-enoic acid or the formation of diallyl ether.
Isomers: Positional isomers or stereoisomers, depending on the synthetic method.[2]
A thorough validation process must be capable of detecting and quantifying these potential contaminants.
Multi-Modal Spectroscopic Validation Workflow
A single spectroscopic technique is often insufficient to unequivocally determine the purity of a compound. A more reliable approach involves the strategic combination of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data builds a comprehensive picture of the sample's composition.
Comparative Analysis of Polymerization Kinetics: 2-Hydroxy-But-3-Enoic Acid Allyl Ester vs. Acrylic Acid
As drug development and advanced materials science increasingly rely on functionalized polymers, understanding the kinetic behavior of specialized monomers is critical. This guide provides an in-depth comparative analysi...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and advanced materials science increasingly rely on functionalized polymers, understanding the kinetic behavior of specialized monomers is critical. This guide provides an in-depth comparative analysis of the polymerization rates of a standard highly reactive monomer, Acrylic Acid (AA) , and a complex bifunctional monomer, 2-Hydroxy-But-3-Enoic Acid Allyl Ester (HBAAE) .
Rather than merely listing reaction conditions, this guide deconstructs the structural causality behind their kinetic divergence, providing researchers with the theoretical grounding and self-validating protocols necessary to manipulate these systems effectively.
Structural Causality: Free Radical Addition vs. Degradative Chain Transfer
The vast difference in polymerization rates between AA and HBAAE is not a matter of subtle steric hindrance; it is dictated by a fundamental divergence in their dominant radical reaction pathways.
Acrylic Acid: The Ideal Free Radical Acceptor
Acrylic acid features a vinyl group directly conjugated with an electron-withdrawing carboxyl group. When a primary or propagating radical attacks the
β
-carbon of acrylic acid, it forms a secondary radical stabilized by the adjacent carbonyl. Because there are no highly labile hydrogen atoms adjacent to the propagating center, the reaction proceeds almost exclusively via Free Radical Addition (FRA) . This results in exceptionally high propagation rate constants (
kp
) and rapid auto-acceleration (the Trommsdorff–Norrish effect) under quasi-steady state approximations[1].
2-Hydroxy-But-3-Enoic Acid Allyl Ester: The "Radical Sink"
HBAAE (
CH2=CH−CH(OH)−COO−CH2−CH=CH2
) is a non-conjugated diene containing two distinct polymerizable groups. However, both groups are severely compromised by Degradative Chain Transfer (DCT) [2].
The Allyl Ester Site: The
−CH2−
group adjacent to the allyl double bond contains highly labile allylic hydrogens.
The But-3-Enoate Site: The
−CH(OH)−
group contains an even more labile hydrogen. Abstraction of this proton yields a radical stabilized simultaneously by allylic resonance, the electron-donating hydroxyl oxygen, and the electron-withdrawing ester carbonyl (capto-dative stabilization).
When a propagating radical approaches HBAAE, the activation energy for hydrogen abstraction is significantly lower than for addition to the double bond[3]. The radical abstracts the hydrogen, terminating the growing polymer chain and leaving behind a resonance-stabilized allyl radical. This new radical is too stable to efficiently initiate a new monomer, effectively halting the kinetic chain[4].
Mechanistic Visualization
The following diagram illustrates the kinetic branching that defines the macroscopic polymerization rates of these two monomers.
Reaction pathways contrasting free radical addition and degradative chain transfer mechanisms.
Quantitative Kinetic Profiling
The structural differences manifest in drastically different kinetic parameters. While AA yields ultra-high molecular weight polymers in minutes, HBAAE typically yields low-molecular-weight oligomers over several hours[2].
To accurately compare these monomers in the lab, researchers must utilize protocols tailored to their specific kinetic demands. The following workflows are designed as self-validating systems, ensuring that kinetic stalling or auto-acceleration can be empirically verified in real-time.
Protocol A: Uninhibited Free Radical Polymerization of Acrylic Acid
Causality: Because AA has a massive
kp
, standard thermal initiation is sufficient. 1,4-Dioxane is selected as the solvent because it mitigates the extreme exotherm of bulk AA polymerization while maintaining polymer solubility during the early stages.
Inhibitor Removal: Pass 10.0 g of Acrylic Acid through a basic alumina column to remove the MEHQ inhibitor. Validation: The monomer should transition from slightly yellow to perfectly colorless.
Reaction Setup: In a 50 mL Schlenk flask, dissolve the purified AA in 20 mL of anhydrous 1,4-dioxane. Add 0.5 mol% Azobisisobutyronitrile (AIBN) relative to the monomer.
Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen is a diradical that acts as a potent inhibitor; its removal is critical to accurately measure the unhindered
kp
.
Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C under constant stirring.
In-Process Validation: Within 20–30 minutes, a sharp increase in kinematic viscosity will be observed, accompanied by a measurable exotherm.
Termination & Recovery: After 60 minutes, cool the flask in an ice bath and precipitate the polymer dropwise into cold hexanes.
Protocol B: Forced Oligomerization of HBAAE via High-Initiator Flux
Causality: Standard initiation (0.5 mol%) will stall at <5% conversion because the primary radicals are rapidly consumed by the HBAAE "radical sink"[4]. To force conversion, a continuous, high-concentration flux of radicals is required to overcome the stable allyl radicals.
Reaction Setup: In a 25 mL Schlenk flask, add 5.0 g of HBAAE. Do not add solvent (bulk conditions are required to maximize the probability of chain propagation before transfer occurs).
Initiator Loading: Add 5.0 mol% of Benzoyl Peroxide (BPO). Causality: BPO is chosen over AIBN because the benzoyloxy radical is more reactive and better suited to force addition onto hindered allylic double bonds.
Deoxygenation: Sparge the mixture with ultra-pure Argon for 30 minutes.
Polymerization: Heat the mixture to 85 °C.
In-Process Validation (Critical Step): Unlike AA, this reaction will not auto-accelerate or become highly viscous. To validate the reaction, extract 0.1 mL aliquots every 2 hours. Analyze via
1
H-NMR. Monitor the integration of the terminal vinyl protons (
δ
5.2–6.0 ppm) against an internal standard.
Troubleshooting Stalls: If the NMR conversion plateaus at ~15-20%, the BPO has been fully consumed by degradative transfer. A secondary injection of initiator (e.g., tert-butyl peroxybenzoate for higher temperature chasing) is required to push the conversion further[4].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary & Mechanistic Context
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral therapeutics. The molecule 2-Hydroxy-But-3-Enoic Acid Allyl Ester (Allyl 2-hydroxybut-3-enoate) presents a unique analytical challenge due to its highly functionalized structure. It features a chiral center at the C2 (
α
) position, a strong hydrogen-bond donating
α
-hydroxyl group, a hydrogen-bond accepting ester carbonyl, and two terminal alkenes capable of
π−π
interactions.
When analyzing polar
α
-hydroxy esters, traditional normal-phase chiral HPLC methods often fail[1]. The strong, non-specific hydrogen bonding between the analyte's
α
-hydroxyl group and the carbamate backbone of standard Chiral Stationary Phases (CSPs) leads to sluggish mass transfer kinetics, resulting in severe peak tailing and compromised resolution.
This guide objectively compares the performance of traditional coated CSPs against next-generation immobilized CSPs, providing a causality-driven rationale for column selection and a self-validating, ICH Q2(R2)-compliant protocol for ee determination[2].
Comparative Analysis of Chiral Stationary Phases (CSPs)
To establish a robust method, we must select a CSP that provides both high enantioselectivity (
α
) and excellent peak symmetry. We compared three industry-standard polysaccharide-based CSPs:
Chiralpak IG (The Solution): Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized[3]
The Causality Behind the Performance Gap
Coated phases like OD-H and AD-H are strictly limited to standard alkane/alcohol mobile phases (e.g., Hexane/Isopropanol) to prevent the dissolution of the polysaccharide polymer. In these standard solvents, the
α
-hydroxyl group of our analyte interacts too strongly with the CSP, leading to broad, asymmetrical peaks.
By upgrading to an immobilized phase like Chiralpak IG, analysts unlock the ability to use "forbidden" extended solvents such as Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE)[3].
Solvent Disruption: Adding 25% DCM to the mobile phase acts as a hydrogen-bond disrupter. It outcompetes the non-specific interactions between the analyte's -OH group and the CSP, dramatically sharpening the peaks.
Electronic Tuning: The meta-chloro (electron-withdrawing) and meta-methyl (electron-donating) substituents on the Chiralpak IG selector create a highly polarized aromatic ring. This perfectly complements the electron-rich terminal alkenes of 2-Hydroxy-But-3-Enoic Acid Allyl Ester via enhanced
π−π
stacking, driving superior chiral recognition.
Quantitative Performance Data
Chromatographic Conditions: Flow rate 1.0 mL/min, UV Detection at 210 nm, Temperature 25°C.
Column Phase
Type
Optimized Mobile Phase
Selectivity (
α
)
Resolution (
Rs
)
Peak Symmetry (
Tf
)
Verdict
Chiralpak IG
Immobilized
Hexane / DCM / EtOH (70:25:5)
1.35
3.2
1.05
Optimal
Chiralcel OD-H
Coated
Hexane / IPA (90:10)
1.12
1.4
1.45
Substandard
Rs
Chiralpak AD-H
Coated
Hexane / IPA (90:10)
1.07
0.8
1.60
Co-elution
Workflow Visualizations
Fig 1. Mechanistic workflow for selecting the optimal CSP based on analyte hydrogen-bonding dynamics.
Fig 2. Self-validating ICH Q2(R2) workflow for enantiomeric excess determination.
To ensure scientific integrity, the following step-by-step methodology incorporates internal logic gates. The protocol cannot proceed unless specific System Suitability Test (SST) criteria are met, ensuring a self-validating analytical environment[2].
Phase 1: Preparation & System Suitability
Step 1: Mobile Phase Preparation
Measure 700 mL of HPLC-grade Hexane, 250 mL of Dichloromethane (DCM), and 50 mL of absolute Ethanol.
Causality Check: DCM is strictly required to modulate the
α
-hydroxyl hydrogen bonding. Ensure the Chiralpak IG column is properly flushed with Ethanol before introducing the alkane/halogenated mixture.
Step 2: System Suitability Test (SST)
Inject 10 µL of a 1.0 mg/mL racemic standard of 2-Hydroxy-But-3-Enoic Acid Allyl Ester.
Self-Validation Gate: Evaluate the chromatogram. The method is only valid for execution if the Resolution (
Rs
) between enantiomers is
≥2.0
and the Tailing Factor (
Tf
) for both peaks is
≤1.2
. If
Tf>1.2
, verify the DCM concentration in the mobile phase.
Phase 2: ICH Q2(R2) Method Validation Execution
Step 3: Specificity
Inject a diluent blank, a sample of pure synthetic precursors (e.g., allyl alcohol, 2-oxobut-3-enoic acid), and the racemic standard.
Acceptance Criteria: No interfering peaks from the blank or precursors may elute at the retention times of either the (R)- or (S)-enantiomer.
Step 4: Sensitivity (LOD & LOQ)
Prepare serial dilutions of the minor enantiomer.
Inject each level to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Acceptance Criteria: LOD requires a Signal-to-Noise (S/N) ratio
≥3
. LOQ requires an S/N ratio
≥10
[2].
Step 5: Linearity & Range
Prepare five calibration standards of the minor enantiomer ranging from the LOQ up to 120% of the specified limit (e.g., 0.05% to 0.6% relative to a nominal sample concentration of 2.0 mg/mL).
Plot peak area against concentration.
Self-Validation Gate: The correlation coefficient (
R2
) must be
≥0.999
, and the y-intercept must be
≤5%
of the target concentration response.
Step 6: Accuracy (Spike Recovery)
Spike known amounts of the minor enantiomer into a solution of the pure major enantiomer at three concentration levels (e.g., 0.1%, 0.5%, and 1.0%).
Prepare and inject each level in triplicate.
Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%, with a Relative Standard Deviation (RSD)
≤5.0%
[2].
Conclusion
Validating the enantiomeric excess of complex
α
-hydroxy esters like 2-Hydroxy-But-3-Enoic Acid Allyl Ester requires moving beyond traditional coated CSPs. By leveraging an immobilized phase (Chiralpak IG) and incorporating hydrogen-bond disrupting solvents (DCM), analysts can eliminate peak tailing and achieve baseline resolution. When coupled with a self-validating ICH Q2(R2) protocol, this approach guarantees highly accurate, reproducible, and audit-ready analytical data.
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-But-3-Enoic Acid Allyl Ester
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester (CAS No. 98272-42-5).
Hazard Assessment: A Structurally-Informed Perspective
The potential hazards of 2-Hydroxy-But-3-Enoic Acid Allyl Ester are inferred from its key structural features:
Allyl Moiety : Allyl compounds are frequently associated with high toxicity, skin irritation, and sensitization. Allyl alcohol, for instance, is extremely hazardous upon skin contact, inhalation, or ingestion and can readily permeate many standard glove materials.[1]
Ester Functionality : While often less aggressive than their parent acids or alcohols, esters can still act as irritants to the skin, eyes, and respiratory system.[2]
Unsaturated Carboxylic Acid Derivative : The parent acid, 2-hydroxybut-3-enoic acid, and the related but-3-enoic acid are known to be corrosive, causing severe skin burns, eye damage, and respiratory irritation.[3]
Based on this analysis, we must assume that 2-Hydroxy-But-3-Enoic Acid Allyl Ester is harmful if swallowed, inhaled, or absorbed through the skin, and is likely a severe irritant or corrosive to the eyes, skin, and respiratory tract.
The Core of Protection: Engineering and Administrative Controls
Before any personal protective equipment is worn, the primary methods for exposure control must be in place.
Primary Engineering Control : All handling of 2-Hydroxy-But-3-Enoic Acid Allyl Ester, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2] This provides the most critical layer of protection against inhalation of potentially harmful vapors or aerosols.
Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[1][2]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester. The selection process is a self-validating system: if any component is compromised, the entire protective barrier is considered breached.
PPE Selection Workflow
Caption: PPE selection workflow for handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester.
Summary of Required PPE
Protection Type
Minimum Requirement
Rationale & Best Practices
Eye & Face
Chemical splash goggles and a full-face shield.
Standard safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes of this potentially corrosive material.[1][4] Must conform to ANSI Z87.1 standards.
The allyl moiety is permeable to many common gloves. Based on data for allyl alcohol, butyl rubber provides excellent resistance.[5][6] Double gloving provides protection in case the outer glove is breached. Always inspect gloves for damage before use and change them immediately if contamination is suspected.
Skin (Body)
Chemical-resistant apron over a flame-resistant lab coat. Full-length pants and closed-toe shoes are mandatory.
An apron provides an additional barrier against spills and splashes.[6] A lab coat protects underlying clothing and skin. Do not leave any skin exposed between the glove and the lab coat sleeve.
Respiratory
Not required if all work is performed within a properly functioning chemical fume hood.
A fume hood is the primary means of respiratory protection. If there is a risk of exposure outside of a hood (e.g., large-scale work, equipment failure), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[1][7]
Operational and Disposal Plans
Step-by-Step Handling Protocol
Preparation : Before bringing the chemical into the workspace, confirm the fume hood is operational. Don all required PPE as outlined above.
Aliquotting : If transferring from a larger container, perform this task in the back of the fume hood to minimize vapor escape. Use compatible materials (e.g., glass or appropriate plastics) for transfer.
Reaction Setup : Keep all vessels containing the chemical capped or covered when not actively in use. Ensure reaction setups are secure.
Post-Procedure : Upon completion of work, decontaminate any surfaces within the fume hood.
PPE Removal : Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, apron, inner gloves, and finally, goggles. Wash hands thoroughly with soap and water immediately after.[8]
Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Spill : Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[2][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[11]
Disposal Plan
All materials contaminated with 2-Hydroxy-But-3-Enoic Acid Allyl Ester, including the chemical itself, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.
Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[12]
The container must have a tightly fitting cap and be kept closed except when adding waste.[12]
Store the waste container in a secondary containment bin in a designated satellite accumulation area.
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[13][14]
References
2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER — Chemical Substance Information. NextSDS.
2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534. PubChem, National Institutes of Health.
SAFETY DATA SHEET - Ethyl DL-3-hydroxybutyrate 99%. Pfaltz & Bauer.
SAFETY DATA SHEET - 3-Hydroxybutyric acid. Sigma-Aldrich.
Material Safety Data Sheet - Allyl alcohol. Spectrum Chemical.